molecular formula C15H15F4N3O3S B3000146 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396854-02-6

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B3000146
CAS No.: 1396854-02-6
M. Wt: 393.36
InChI Key: SXISNEAGVNQDTN-UHFFFAOYSA-N
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Description

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a high-purity chemical reagent designed for research and development applications in medicinal and agricultural chemistry. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, which are recognized as privileged structures in drug discovery due to their versatile biological activities and ability to act as bioisosteres for carbonyl-containing molecules . Researchers value 1,3,4-oxadiazole derivatives for their potential in addressing antimicrobial resistance (AMR), a critical challenge in modern medicine . Specifically, compounds within this structural class have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . Some 1,3,4-oxadiazole hybrids have also shown promising antitubercular properties . In agricultural research, 1,3,4-oxadiazole-containing molecules are investigated for their efficacy against plant pathogens. Studies have shown that derivatives incorporating this heterocycle exhibit notable antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial blight, and Xanthomonas axonopodis pv. citri (Xac), responsible for citrus bacterial canker . Furthermore, this class of compounds has displayed potent antiviral effects, particularly against the Tobacco Mosaic Virus (TMV), with some derivatives exhibiting strong inactivation activity and binding affinity for the TMV coat protein, suggesting a mechanism that may inhibit viral self-assembly and replication . The presence of the trifluoromethyl group and the fluorobenzylsulfonyl-piperidine moiety in this specific compound is designed to enhance its physicochemical properties and binding affinity, making it a valuable candidate for investigating new mechanisms of action and structure-activity relationships in various discovery programs. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c16-12-5-1-3-10(7-12)9-26(23,24)22-6-2-4-11(8-22)13-20-21-14(25-13)15(17,18)19/h1,3,5,7,11H,2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISNEAGVNQDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H15_{15}F4_{4}N3_{3}O3_{3}S
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1396854-02-6

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitubercular Activity : Potential against Mycobacterium species.
  • Antifungal and Antiviral Properties : Demonstrated efficacy in inhibiting fungal growth and viral replication.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.
AntitubercularInhibits growth of Mycobacterium tuberculosis; effective in both active and dormant states.
AntifungalActive against various fungal pathogens such as Candida spp.
AntiviralShows potential in inhibiting viral replication mechanisms.
Anti-inflammatoryDemonstrated anti-inflammatory effects in various studies.

Antimicrobial Studies

A significant body of research highlights the antimicrobial properties of oxadiazole derivatives. For instance, a study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like amoxicillin.

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

Compound IDTarget BacteriaMIC (µg/mL)Comparison with Standard
8aS. aureus4Better than amoxicillin
8bE. coli8Comparable to gentamicin
29aMRSA0.5Superior to vancomycin
29bVRE0.25Twice as potent as linezolid

The mechanism underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : Targeting specific enzymes crucial for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Altering the permeability of bacterial membranes leading to cell lysis.

For instance, molecular docking studies have shown that compounds similar to this compound bind effectively to the active sites of key bacterial enzymes, disrupting their function.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole ()

  • Substituents: Methylsulfonyl at position 2, 4-fluorobenzyl at position 3.
  • Activity : Superior in-vitro antibacterial activity against Xanthomonas oryzae (Xoo) (EC50 = 1.23 µg/mL) and Xanthomonas citri (Xac) (EC50 = 7.14 µg/mL), outperforming bismerthiazol and thiodiazole copper .
  • Mechanism : Induces plant defense enzymes (SOD, POD) and mitigates chlorophyll degradation during Xoo infection .

2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole ()

  • Substituents: Methylsulfonyl at position 2, (4-fluorophenyl)sulfonylmethyl at position 4.
  • Activity : EC50 = 0.17 µg/mL against Xoo, significantly lower than thiodiazole copper (EC50 = 51.2 µg/mL) .

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole ()

  • Substituents: 3,4-Dimethylphenylsulfonyl-piperidine at position 2, 4-fluorobenzyl at position 5.
  • Relevance : Demonstrates the importance of sulfonyl-piperidine groups in enhancing bioactivity.

2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole () Substituents: Cyclopropyl at position 2, 3-fluorobenzyl-piperidine at position 5. Note: The 3-fluorobenzyl group aligns with the target compound’s structure but lacks the sulfonyl group.

Comparative Bioactivity Data

Compound Name Target Pathogen/Application EC50 (µg/mL) Key Findings Reference
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole Xoo 1.23 Superior in-vitro and field efficacy vs. bismerthiazol; induces SOD/POD
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Xac/Xoo 0.17 (Xoo), 1.98 (Xac) Outstanding greenhouse performance; EC50 ~30x lower than thiodiazole copper
Bismerthiazol Xoo 18.9 Industry standard; moderate field efficacy
Thiodiazole Copper Xoo 51.2 High EC50; limited systemic activity

Mechanistic and Structural Insights

  • Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., methylsulfonyl) exhibit higher antibacterial potency than thioether analogs due to enhanced electron-withdrawing effects and stability .
  • Fluorine Substitution : 3-Fluorobenzyl vs. 4-fluorobenzyl substituents influence steric and electronic interactions. The 4-fluorobenzyl group in ’s compound enhances binding to bacterial enzymes, while the 3-fluorobenzyl in the target compound may alter pharmacokinetics .
  • Piperidine Modifications: Sulfonyl-piperidine groups (as in the target compound) improve solubility and membrane permeability compared to non-sulfonated piperidines .

Q & A

Q. What synthetic strategies are feasible for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides under dehydrating conditions. For example, using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to dehydrate N-acylhydrazide intermediates. Key steps include:

  • Preparation of the hydrazide precursor by reacting a carboxylic acid derivative (e.g., trifluoromethyl-substituted) with hydrazine.
  • Cyclodehydration at elevated temperatures (80–120°C) with POCl₃ to form the oxadiazole ring. Ensure purity via column chromatography or recrystallization .

Q. How can the sulfonyl-piperidine moiety be introduced into the structure?

The sulfonyl group is typically introduced via sulfonylation of a piperidine intermediate. Steps include:

  • Alkylation of piperidine with 3-fluorobenzyl chloride to form 1-(3-fluorobenzyl)piperidine.
  • Oxidation of the sulfide (e.g., using m-CPBA or H₂O₂ in acetic acid) to the sulfone.
  • Confirm sulfonation completion via LC-MS or ¹⁹F NMR, as fluorine atoms in the benzyl group provide distinct shifts .

Q. What spectroscopic methods are critical for structural validation?

  • ¹H/¹³C NMR : Identify characteristic peaks for the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to electronegative groups) and sulfonyl-piperidine (δ 3.0–4.0 ppm for piperidine CH₂).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Validate sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and CF₃ (1250–1100 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?

  • Substitution patterns : Replace the 3-fluorobenzyl group with other electron-withdrawing substituents (e.g., Cl, CF₃) to assess impact on target binding.
  • Piperidine modifications : Introduce methyl or ethyl groups to the piperidine nitrogen to modulate lipophilicity and metabolic stability.
  • Use molecular docking to predict binding affinity to target proteins (e.g., kinases or GPCRs) and validate with in vitro assays .

Q. What experimental designs resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic metabolites that may reduce in vivo activity.
  • Dose-response studies : Adjust dosing regimens to account for rapid clearance or protein binding .

Q. How can selective inhibition be achieved against structurally similar off-target enzymes?

  • Enzymatic assays : Screen against a panel of related enzymes (e.g., other sulfonamide-binding proteins) to identify selectivity.
  • Co-crystallography : Resolve the compound’s binding mode to guide rational mutagenesis of the target’s active site.
  • Dynamic simulations : Apply molecular dynamics to model conformational changes affecting inhibitor specificity .

Q. What strategies mitigate metabolic instability in compounds with trifluoromethyl groups?

  • Deuterium incorporation : Replace labile C-H bonds in the piperidine or benzyl groups with C-D bonds to slow oxidative metabolism.
  • Prodrug approaches : Mask polar groups (e.g., sulfonyl) with ester or amide prodrugs to enhance membrane permeability.
  • CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours.
  • Monitor degradation via HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
  • Identify degradation products using high-resolution mass spectrometry (HRMS) .

Q. What statistical models are suitable for optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratio).
  • Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum yield.
  • Validate models with triplicate runs and ANOVA analysis .

Q. How to assess cytotoxicity in primary cell lines while controlling for batch variability?

  • Use standardized cell viability assays (e.g., MTT or ATP luminescence) with internal controls (e.g., staurosporine as a positive control).
  • Normalize data to cell count using automated counters or flow cytometry.
  • Apply mixed-effects statistical models to account for inter-batch variability .
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